1H-Imidazole, 1-(1-naphthalenylmethyl)-

Description

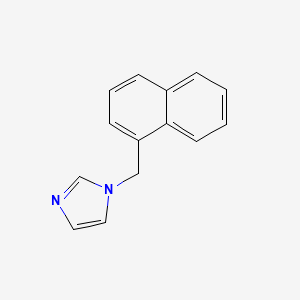

1H-Imidazole, 1-(1-naphthalenylmethyl)- is a nitrogen-containing heterocyclic compound characterized by an imidazole core substituted with a naphthalenylmethyl group at the 1-position. The naphthalene moiety introduces significant aromatic bulk, which can influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-2-7-14-12(4-1)5-3-6-13(14)10-16-9-8-15-11-16/h1-9,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPXKUSIQTTZCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343213 | |

| Record name | 1H-Imidazole, 1-(1-naphthalenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203786 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

72459-37-1 | |

| Record name | 1H-Imidazole, 1-(1-naphthalenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-Imidazole, 1-(1-naphthalenylmethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the reaction of 1-vinyltetrazole with an organotin compound, which produces imidazole derivatives . Industrial production methods often involve multi-step processes that ensure high yields and purity of the final product.

Chemical Reactions Analysis

1H-Imidazole, 1-(1-naphthalenylmethyl)- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

Substitution: Substitution reactions often occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.

Scientific Research Applications

1H-Imidazole, 1-(1-naphthalenylmethyl)- has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.

Industry: Imidazole derivatives are used in the production of dyes, agrochemicals, and as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-(1-naphthalenylmethyl)- involves its interaction with various molecular targets. The nitrogen atoms in the imidazole ring can coordinate with metal ions, which is crucial for its biological activity. For instance, imidazole derivatives can inhibit enzymes by binding to their active sites, thereby blocking their function . Additionally, the compound can interact with DNA and proteins, leading to various biological effects .

Comparison with Similar Compounds

A. Positional Isomers

B. Simpler Aryl-Substituted Imidazoles

C. Complex Sulfonyl and Fluorinated Derivatives

- 1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-imidazole : Incorporates a sulfonyl group and triisopropylphenyl substituent, enhancing steric hindrance and thermal stability .

- 1H-Imidazole, 1-[(5,7-difluoro-1-methyl-2-naphthalenyl)methyl]- (CAS 706786-33-6): Fluorine atoms on the naphthalene ring improve electronegativity and metabolic stability, relevant to pharmaceutical applications .

Physical and Chemical Properties

Biological Activity

Overview

1H-Imidazole, 1-(1-naphthalenylmethyl)- is a compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. Its unique structure, featuring a naphthalenylmethyl group, imparts distinct chemical and biological properties that are significant in various fields, including pharmaceuticals and agriculture.

- Molecular Formula : C15H13N2

- Molecular Weight : 208.26 g/mol

- Solubility : Approximately 30.2 µg/mL at pH 7.4.

The biological activity of 1H-Imidazole, 1-(1-naphthalenylmethyl)- is primarily attributed to its ability to interact with various molecular targets. The nitrogen atoms in the imidazole ring can coordinate with metal ions, which is crucial for its biological functions. This compound has been shown to inhibit enzymes by binding to their active sites, thereby blocking their activity.

Anticonvulsant Activity

Research indicates that derivatives of imidazole, including 1H-Imidazole, 1-(1-naphthalenylmethyl)-, exhibit significant anticonvulsant properties. A study highlighted that certain naphthylalkyl-imidazoles demonstrated potent anticonvulsant activity with a favorable therapeutic index between anticonvulsant and depressant effects .

Anticancer Potential

Imidazole derivatives are recognized for their anticancer activities. Notably, compounds structurally related to 1H-Imidazole, 1-(1-naphthalenylmethyl)- have been investigated for their ability to disrupt microtubule formation in cancer cells. In vitro studies have shown that these compounds can induce G2/M phase cell cycle arrest and apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231 .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1H-Imidazole, 4,5-diphenyl- | Antitumor potential | Exhibits significant cytotoxicity against cancer cells. |

| 1H-Imidazole, 2-methyl- | Used in pharmaceutical synthesis | Commonly utilized as a building block in drug development. |

| 1H-Imidazole, 1-methyl- | Ligand in coordination chemistry | Engaged in various organic reactions. |

The unique naphthalenylmethyl group of 1H-Imidazole, 1-(1-naphthalenylmethyl)- enhances its biological activity compared to other imidazole derivatives.

Study on Anticancer Activity

A significant study evaluated the antiproliferative effects of various imidazole derivatives on breast cancer cells. Results indicated that compounds similar to 1H-Imidazole, 1-(1-naphthalenylmethyl)- could effectively inhibit tubulin polymerization and induce apoptosis in cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .

Anticonvulsant Research

Another research effort focused on the anticonvulsant properties of imidazole derivatives. It was found that the presence of specific functional groups significantly influenced the therapeutic index of these compounds, suggesting potential for clinical applications in epilepsy treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.